2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Medicinal Chemistry CNS Drug Discovery Kinase Selectivity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034334-22-8) is a synthetic small molecule (MW 299.33 g/mol, molecular formula C16H17N3O3) that integrates a benzodioxole (1,3-benzodioxole) moiety with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core via an acetamide linker. It belongs to a privileged class of heterocyclic scaffolds, the pyrazolo[1,5-a]pyridines, which are extensively explored in medicinal chemistry for their modularity and demonstrated activity as kinase inhibitors, anti-inflammatory agents, and CNS modulators.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 2034334-22-8
Cat. No. B2470975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
CAS2034334-22-8
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESC1CN2C(=CC=N2)CC1NC(=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H17N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-3,5,7,12H,4,6,8-10H2,(H,18,20)
InChIKeyCOODZBJLFURLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-Benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034334-22-8): Structural & Procurement Baseline


The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034334-22-8) is a synthetic small molecule (MW 299.33 g/mol, molecular formula C16H17N3O3) that integrates a benzodioxole (1,3-benzodioxole) moiety with a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core via an acetamide linker . It belongs to a privileged class of heterocyclic scaffolds, the pyrazolo[1,5-a]pyridines, which are extensively explored in medicinal chemistry for their modularity and demonstrated activity as kinase inhibitors, anti-inflammatory agents, and CNS modulators [1]. The presence of the benzodioxole group, a well-validated pharmacophore, further distinguishes this compound. This unique combination of structural features creates a distinct chemical space not represented by simpler or mono-functional analogs, demanding careful, data-driven selection for research and procurement.

Why In-Class Analogs of 2-(2H-1,3-Benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide Cannot Be Assumed Interchangeable


Substituting this compound with a generic 'pyrazolo[1,5-a]pyridine-acetamide' or 'benzodioxole-acetamide' is not scientifically justified due to the profound impact of each structural component on target engagement and pharmacokinetics. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, distinct from its aromatic or other saturated analogs, directly influences molecular conformation and receptor binding kinetics, as demonstrated in mGlu5 NAM and kinase inhibitor programs [1]. Concurrently, the benzodioxole moiety is not a passive spectator; it is a key pharmacophore capable of driving potent dual COX-2/5-LOX inhibition (e.g., IC50 values of 0.33 and 3.11 µM in optimized hybrids), a profile unattainable by simple phenyl or heteroaryl replacements [2]. The specific spatial and electronic presentation of these two groups, linked through the acetamide, creates a unique, non-linear SAR landscape. Therefore, any procurement decision based on superficial structural similarity risks selecting a compound with a fundamentally different, and likely unpredictable, biological profile.

Quantifiable Differentiation of 2-(2H-1,3-Benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide (CAS 2034334-22-8) vs. Key Analogs


Differentiation by Core Saturation: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine vs. Aromatic Pyrazolo[1,5-a]pyridine Analogs

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core of CAS 2034334-22-8 offers a distinct conformational and pharmacological profile compared to its aromatic pyrazolo[1,5-a]pyridine counterparts. In a validated mGlu5 negative allosteric modulator (NAM) program, an iterative SAR starting from an HTS hit demonstrated that the tetrahydropyrazolo[1,5-a]pyridine core was essential for achieving potent, non-acetylenic modulation, whereas the corresponding aromatic pyrazolo[1,5-a]pyridine analogs showed a complete loss of desired potency [1]. This difference is attributed to the altered pKa of the saturated ring nitrogen and the distinct dihedral angle between the pyrazole and piperidine rings, which directly impacts target binding. For a procurement scientist, this means CAS 2034334-22-8 pre-installs the biologically preferred saturated core, saving synthetic effort and providing a direct entry into a validated CNS and kinase-relevant chemical space .

Medicinal Chemistry CNS Drug Discovery Kinase Selectivity

Pharmacophore-Driven Differentiation: The Benzodioxole Moiety's Superior Multi-Target Anti-Inflammatory Potential

The benzodioxole group in CAS 2034334-22-8 is a privileged structure for achieving dual COX-2/5-LOX inhibition, a highly desirable profile for novel anti-inflammatory agents with potentially reduced gastrointestinal side effects. In a systematic study of benzodioxole-pyrazole hybrids, lead compounds demonstrated potent dual inhibition, with Compound 26 achieving an IC50 of 0.33 µM against COX-2 and 3.11 µM against 5-LOX [1]. This contrasts sharply with analogs where the benzodioxole is replaced by simple phenyl or unsubstituted heterocycles; such replacements consistently abrogate dual inhibitory activity and dramatically reduce potency, as the benzodioxole's oxygen atoms are critical for key hydrogen-bonding interactions within the enzyme active sites [1]. Therefore, CAS 2034334-22-8 presents a pre-validated benzodioxole-acetamide pharmacophore, offering a strategic advantage over analogs lacking this group for inflammation-targeted research.

Inflammation COX-2/5-LOX Dual Inhibition Analgesic Research

Linker-Dependent Differentiation: Acetamide vs. Urea/Carboxamide Linker Geometry and H-Bonding Capacity

The specific acetamide linker in CAS 2034334-22-8 dictates a unique spatial arrangement and hydrogen-bonding pattern compared to close analogs with urea (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea, CAS 2034548-60-0) or carboxamide linkers. The acetamide group introduces a single H-bond donor (N-H) and acceptor (C=O) separated by a methylene spacer, providing a distinct vector and conformational flexibility that is absent in the more planar and rotationally restricted urea. In crystal structures of related benzodioxole-amide systems, this specific geometry enables unique intramolecular C-H...O interactions that stabilize a bioactive conformation [1]. For a medicinal chemist, these subtle differences profoundly impact target selectivity; the urea analog may present a different pharmacophore entirely, leading to off-target effects or reduced potency. Procuring CAS 2034334-22-8 ensures the exploration of this specific, less-common linker geometry, which is unavailable in the more prevalent urea or reverse amide series .

Structure-Activity Relationship (SAR) Molecular Recognition Lead Optimization

Chemical Space Uniqueness: Low Molecular Overlap with Common Commercial Analogs

A chemoinformatic assessment of CAS 2034334-22-8 reveals its low structural redundancy within commercial screening libraries. While individual fragments like 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 2-(2H-1,3-benzodioxol-5-yl)acetamide are available, their combination into a single entity with a molecular weight of exactly 299.33 g/mol is unique. This is evidenced by its distinct InChI Key (COODZBJLFURLJG-UHFFFAOYSA-N) which shows no known biological annotations in PubChem, indicating a novel and unexplored chemical space . For comparison, simpler N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide analogs (e.g., CAS 2034546-52-4) are smaller (MW 175.19) and possess a different LogP and H-bonding capacity, making them unsuitable surrogates for target-based screens where the benzodioxole's lipophilicity and electron density are critical parameters . Procuring this specific compound, therefore, is equivalent to gaining access to a novel, pre-synthesized vector for library enumeration or as a standalone probe for phenotypic screening.

Chemical Biology Chemoinformatics Library Design

Optimal Application Scenarios for 2-(2H-1,3-Benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide Based on Differentiated Evidence


CNS Drug Discovery: Orally Bioavailable mGlu5 Negative Allosteric Modulator (NAM) Lead Generation

This scenario directly leverages the evidence that the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core is a validated scaffold for developing potent, non-acetylenic mGlu5 NAMs with oral bioavailability and in vivo efficacy [1]. As a starting point for a lead generation campaign, CAS 2034334-22-8 can be directly diversified to explore SAR around the benzodioxole moiety, aiming to improve upon the established pharmacodynamic profile of this class. This approach can accelerate the identification of candidates for neuropathic pain, migraine, or other CNS disorders, bypassing the need for de novo core synthesis.

Inflammation Research: Probing Dual COX-2/5-LOX Inhibition with a Novel Scaffold

This scenario is based on the strong class-level evidence that the benzodioxole group is a critical pharmacophore for achieving balanced dual COX-2/5-LOX inhibition [2]. Researchers can use CAS 2034334-22-8 as a novel scaffold for inflammation targets, with the goal of identifying compounds that retain the dual inhibitory profile of known leads but with potentially improved selectivity, solubility, or metabolic stability. Its structural novelty also provides a strong basis for building new intellectual property in the competitive anti-inflammatory space.

Kinase Inhibitor Selectivity Profiling: Exploiting a New Chemotype for Resistant Mutants

Given the established role of pyrazolo[1,5-a]pyridines as ATP-competitive kinase inhibitors, particularly for RET and Trk family kinases [3], this scenario proposes deploying CAS 2034334-22-8 as a new chemotype. The unique combination of the saturated core and the benzodioxole group may confer activity against clinically relevant resistant mutants (e.g., RET V804M) or a distinct selectivity window across the kinome. Researchers can profile this compound against a broad panel of wild-type and mutant kinases to quickly identify a novel selectivity fingerprint, creating opportunities for targeted oncology programs.

Screening Library Design: Enhancing Chemical Diversity and Pharmacophore Coverage

For core facilities or biotech companies building a proprietary screening library, the primary value proposition of CAS 2034334-22-8 is its proven chemoinformatic uniqueness and low structural redundancy . Adding this compound enriches the library with a specific 3D pharmacophore (a flexible acetamide-linked benzodioxole and a saturated bicyclic system) that is underrepresented in standard commercial collections. This directly increases the chance of identifying novel hit matter in phenotypic or target-based screens, offering a high return on investment for library procurement.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.